Cinobufagin - 470-37-1

Cinobufagin

Catalog Number: EVT-264921
CAS Number: 470-37-1
Molecular Formula: C26H34O6
Molecular Weight: 442.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Cinobufagin (C26H34O6) is a natural product classified as a bufadienolide steroid. [] It is primarily isolated from the skin and venom glands of toads belonging to the Bufo genus, particularly Bufo bufo gargarizans Cantor and Bufo melanostictus Schneider. [, ] Cinobufagin is a key bioactive component of Chan Su, a traditional Chinese medicine derived from the dried secretions of toad venom glands. [, , ]

In scientific research, cinobufagin has garnered significant attention due to its diverse pharmacological activities, primarily focusing on its potential as an anti-cancer agent. []

Desacetylcinobufagin

Compound Description: Desacetylcinobufagin is a metabolite of cinobufagin, formed by the removal of an acetyl group. [ [] ] It has been detected in rat serum after cinobufagin administration. [ [] ] Studies suggest that it has lower inhibitory activity on guinea pig heart Na+/K+-ATPase compared to cinobufagin. [ [] ]

3-Oxo-desacetylcinobufagin

Compound Description: 3-Oxo-desacetylcinobufagin is a metabolite of cinobufagin found in rat urine after oral administration. [ [] ] It is characterized by the presence of a keto group at the C-3 position and the absence of an acetyl group at the C-16 position. [ [] ]

3-Oxo-cinobufagin

Compound Description: 3-Oxo-cinobufagin is a metabolite of cinobufagin identified in rat urine. [ [] ] It is characterized by a keto group at the C-3 position, while retaining the acetyl group at the C-16 position. [ [] ]

3-epi-Desacetylcinobufagin

Compound Description: 3-epi-Desacetylcinobufagin is a metabolite of cinobufagin found in both rat urine and bile. [ [, ] ] It differs from desacetylcinobufagin by the stereochemistry at the C-3 hydroxyl group. [ [, ] ]

3-epi-12β-hydroxyl desacetylcinobufagin

Compound Description: 3-epi-12β-hydroxyl desacetylcinobufagin is a metabolite of cinobufagin identified in rat urine. [ [] ] It is characterized by the presence of a hydroxyl group at the C-12β position and the absence of an acetyl group at the C-16 position. [ [] ] The stereochemistry at the C-3 hydroxyl group is also inverted. [ [] ]

5β-Hydroxyl cinobufagin

Compound Description: 5β-Hydroxyl cinobufagin is a metabolite of cinobufagin identified in rat urine. [ [] ] It is characterized by the presence of a hydroxyl group at the C-5β position. [ [] ]

5β-Hydroxyl desacetylcinobufagin

Compound Description: 5β-Hydroxyl desacetylcinobufagin is a metabolite of cinobufagin found in rat urine. [ [] ] It is characterized by the presence of a hydroxyl group at the C-5β position and the absence of an acetyl group at the C-16 position. [ [] ]

12β-Hydroxyl cinobufagin

Compound Description: 12β-Hydroxyl cinobufagin is a major metabolite of cinobufagin, formed through microbial transformation by fungi like Alternaria alternata. [ [, ] ] It is characterized by the presence of a hydroxyl group at the C-12β position. [ [, ] ] Although it exhibits slightly decreased cytotoxicity compared to cinobufagin, it still possesses significant activity. [ [, ] ]

1β,12β-Dihydroxyl cinobufagin

Compound Description: 1β,12β-Dihydroxyl cinobufagin is a novel metabolite of cinobufagin identified in rat urine. [ [] ] It is characterized by the presence of hydroxyl groups at both the C-1β and C-12β positions. [ [] ]

12β-Hydroxyl desacetylcinobufagin

Compound Description: 12β-Hydroxyl desacetylcinobufagin is a novel metabolite of cinobufagin identified in rat urine. [ [] ] It is characterized by the presence of a hydroxyl group at the C-12β position and the absence of an acetyl group at the C-16 position. [ [] ]

1β,12β-Dihydroxyl desacetylcinobufagin

Compound Description: 1β,12β-Dihydroxyl desacetylcinobufagin is a novel metabolite of cinobufagin identified in rat urine. [ [] ] It is characterized by the presence of hydroxyl groups at both the C-1β and C-12β positions and the absence of an acetyl group at the C-16 position. [ [] ]

Resibufogenin

Compound Description: Resibufogenin is a bufanolide found in Chan Su, similar to cinobufagin. [ [, ] ] It is often studied alongside cinobufagin for its potential antitumor effects. [ [, ] ]

Bufalin

Compound Description: Bufalin is a major bioactive component of Chan Su, like cinobufagin. [ [, , ] ] It displays anticancer properties and its mechanisms of action are often compared to those of cinobufagin. [ [, , ] ]

Telocinobufagin

Compound Description: Telocinobufagin is another bufanolide component found in toad venom and studied for its potential anticancer effects. [ [, ] ] It is considered to have high antiviral activity against MERS-CoV, SARS-CoV, and SARS-CoV-2. [ [] ]

Bufotalin

Compound Description: Bufotalin is a bufadienolide found in toad venom and studied for its potential anticancer effects. [ [, ] ] It shares structural similarities with cinobufagin and is often compared in terms of its pharmacological properties. [ [, ] ]

Gamabufotalin

Compound Description: Gamabufotalin is a bufadienolide found in toad venom, often studied alongside other bufanolides like cinobufagin. [ [, ] ]

Acetyl-cinobufagin

Compound Description: Acetyl-cinobufagin is a synthetic derivative of cinobufagin, designed to improve efficacy and reduce toxicity. [ [] ] Studies show that it can suppress triple-negative breast cancer progression by inhibiting the STAT3 pathway. [ [] ]

3-epiresibufogenin

Compound Description: 3-epiresibufogenin is a metabolite of resibufogenin produced by human intestinal bacteria. [ [] ]

3-epicinobufagin

Compound Description: 3-epicinobufagin is a metabolite of cinobufagin produced by human intestinal bacteria. [ [, ] ] This biotransformation may contribute to the deactivation of cinobufagin in the gut. [ [] ]

Synthesis Analysis

The synthesis typically involves complex organic reactions that include late-stage functionalization techniques. For instance, recent advancements have demonstrated that cinobufagin can be synthesized through late-stage singlet oxygenation processes, showcasing its potential as a platform for further synthetic modifications .

Molecular Structure Analysis

Cinobufagin has a distinct molecular structure characterized by its bufadienolide framework. The molecular formula is C27H38O5C_{27}H_{38}O_5, with a molecular weight of approximately 446.58 g/mol. The structure features multiple rings and functional groups that contribute to its biological activity. The specific arrangement of hydroxyl groups and the steroid backbone are critical for its interaction with biological targets .

Chemical Reactions Analysis

Cinobufagin participates in various chemical reactions that are significant for its biological activity. It can undergo oxidation and reduction reactions, which modify its functional groups and affect its potency as an anticancer agent. Additionally, the compound can interact with cellular receptors, leading to downstream signaling pathways that promote apoptosis in cancer cells .

The chemical reactivity of cinobufagin also allows it to form complexes with other molecules, enhancing its solubility and bioavailability when used in therapeutic formulations .

Mechanism of Action

The mechanism of action of cinobufagin involves several pathways primarily related to its role as an anticancer agent. It has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of mitochondrial membrane potential . Furthermore, cinobufagin can inhibit the proliferation of various cancer cell lines by interfering with cell cycle progression and promoting cell death.

Recent studies have indicated that cinobufagin may also exert anti-inflammatory effects and modulate immune responses, which could further enhance its therapeutic potential against tumors .

Physical and Chemical Properties Analysis

Cinobufagin exhibits several notable physical and chemical properties:

Applications

Cinobufagin has garnered attention for its potential applications in cancer therapy. Its use in traditional Chinese medicine highlights its historical significance, while modern research continues to explore its efficacy against various types of cancers, including lung cancer. Innovative delivery systems, such as nanomedicine platforms modified with targeting molecules like folic acid, have been developed to enhance the delivery and effectiveness of cinobufagin in tumor environments .

Pharmacological Activities of Cinobufagin in Oncological Research

Antitumor Mechanisms Across Cancer Types

Apoptosis Induction via Mitochondrial and Caspase-Dependent Pathways

Cinobufagin triggers apoptosis through mitochondrial membrane destabilization and caspase activation. In hepatocellular carcinoma (HCC), it induces cytochrome c release, Bax/Bcl-2 ratio elevation, and sequential activation of caspases-9 and -3, leading to DNA fragmentation [1] [7]. Similarly, in colorectal cancer, cinobufagin upregulates Fas and caspase-8, demonstrating dual activation of intrinsic and extrinsic apoptotic pathways [1]. The compound also increases reactive oxygen species (ROS) in osteosarcoma cells, amplifying mitochondrial dysfunction [6].

Cell Cycle Arrest at G1/S and G2/M Phases

Cinobufagin disrupts cell cycle progression by modulating cyclins and cyclin-dependent kinases (CDKs). In melanoma cells, it induces G1 arrest by downregulating CDK2/cyclin E complexes, while in bladder cancer, it causes G2/M arrest via suppression of CDK1/cyclin B1 [6] [7]. Additionally, cinobufagin inhibits DNA synthesis in nasopharyngeal carcinoma by arresting cells at the S-phase, associated with reduced expression of DNA replication-related proteins [6].

Epithelial-Mesenchymal Transition (EMT) Suppression via STAT3 Inhibition

Cinobufagin reverses EMT by blocking STAT3 phosphorylation and nuclear translocation. In triple-negative breast cancer (TNBC), it downregulates STAT3-dependent transcription of EMT markers (e.g., N-cadherin, vimentin) and upregulates E-cadherin [10]. This inhibition extends to interleukin-6 (IL-6)-induced STAT3 activation, preventing metastasis in HCC and NSCLC models [9] [10].

Table 1: Molecular Mechanisms of Cinobufagin in Antitumor Activity

MechanismKey Molecular TargetsObserved EffectsTest Models
Apoptosis inductionBax/Bcl-2, caspases-3/8/9, cytochrome cMitochondrial depolarization, DNA fragmentationHepG2, HCT116 cells [1] [6]
Cell cycle arrestCDK1, CDK2, cyclin B1/EG1/S or G2/M phase blockadeMelanoma, bladder cancer cells [6] [7]
EMT suppressionSTAT3, E-cadherin, N-cadherin, vimentinReduced metastasis, increased epithelial phenotypeTNBC, NSCLC cells [9] [10]

Activity Against Specific Malignancies

Hepatocellular Carcinoma: p53 Activation and Akt/ERK Pathway Modulation

Cinobufagin suppresses HCC by restoring wild-type p53 function and inhibiting oncogenic kinases. It activates p53-mediated transcription of pro-apoptotic genes (e.g., Bax) while downregulating Akt and ERK phosphorylation, thereby reducing cell viability and migration [1] [7]. In vivo studies show tumor weight reduction (>80%) in xenograft models via EGFR-CDK2 signaling blockade [7].

Non-Small-Cell Lung Cancer: STAT3 Phosphorylation Blockade

Cinobufagin (0.1–0.5 μM) inhibits STAT3 phosphorylation at tyrosine-705 in NSCLC cells, suppressing nuclear translocation and transcriptional activity. This reduces expression of STAT3-regulated proliferative genes (e.g., Bcl-2, MMP-2) and induces apoptosis. In mouse xenografts, cinobufagin decreases tumor volume by 50–60% [9].

Triple-Negative Breast Cancer: STAT3/IL-6 Axis Inhibition

Acetyl-cinobufagin (a cinobufagin derivative) demonstrates enhanced efficacy in TNBC by disrupting IL-6/STAT3 signaling. It reduces STAT3 phosphorylation by >70%, suppresses EMT markers, and inhibits metastasis. In heterograft models, acetyl-cinobufagin (IC50: 1.12–1.27 μM) outperforms cinobufagin in tumor growth suppression [10].

Melanoma: EGFR, ERBB2, and CDK2 Targeting

Network pharmacology studies identify EGFR, ERBB2, and CDK2 as key targets of cinobufagin in melanoma. The compound binds EGFR (PDB:5FED) with high affinity, inhibiting downstream PI3K/Akt pathways. This reduces cell viability (IC50: 0.8 μM) and induces G1 arrest [3] [6].

Glioblastoma Multiforme: EGFR Amplification and PTEN Deletion Sensitivity

Cinobufagin selectively targets glioblastoma with EGFR amplification and PTEN deletion. It blocks EGFR phosphorylation and downstream signaling (e.g., Akt), reducing proliferation in U87MG-EGFR cells. PTEN deficiency enhances sensitivity, with cinobufagin suppressing intracranial tumor growth and extending median survival in mice by 30–40% [4] [8].

Table 2: Cancer-Specific Mechanisms and Efficacy of Cinobufagin

Cancer TypeKey Pathways TargetedCellular EffectsExperimental Outcomes
Hepatocellular carcinomap53, Akt/ERK, EGFR-CDK2Apoptosis ↑, migration ↓Tumor weight ↓ >80% [1] [7]
Non-small-cell lung cancerSTAT3 phosphorylationApoptosis ↑, proliferation ↓Tumor volume ↓ 50–60% [9]
Triple-negative breast cancerSTAT3/IL-6 axisEMT ↓, metastasis ↓IC50: 1.12–1.27 μM [10]
MelanomaEGFR, ERBB2, CDK2G1 arrest, viability ↓IC50: 0.8 μM [3] [6]
Glioblastoma multiformeEGFR/PTEN crosstalkProliferation ↓, survival ↑Median survival ↑ 30–40% [4] [8]

Properties

CAS Number

470-37-1

Product Name

Cinobufagin

IUPAC Name

[(1R,2S,4R,5R,6R,7R,10S,11S,14S,16R)-14-hydroxy-7,11-dimethyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-5-yl] acetate

Molecular Formula

C26H34O6

Molecular Weight

442.5 g/mol

InChI

InChI=1S/C26H34O6/c1-14(27)31-22-21(15-4-7-20(29)30-13-15)25(3)11-9-18-19(26(25)23(22)32-26)6-5-16-12-17(28)8-10-24(16,18)2/h4,7,13,16-19,21-23,28H,5-6,8-12H2,1-3H3/t16-,17+,18+,19-,21+,22-,23-,24+,25-,26-/m1/s1

InChI Key

SCULJPGYOQQXTK-OLRINKBESA-N

SMILES

CC(=O)OC1C(C2(CCC3C(C24C1O4)CCC5C3(CCC(C5)O)C)C)C6=COC(=O)C=C6

Solubility

Soluble in DMSO

Synonyms

Cinobufagin; Cinobufagine; Cino-bufagin; NSC90325; 14,15β-Epoxy-3β,16β-dihydroxy-5β,20(22)-bufadienolide 16-acetate.

Canonical SMILES

CC(=O)OC1C(C2(CCC3C(C24C1O4)CCC5C3(CCC(C5)O)C)C)C6=COC(=O)C=C6

Isomeric SMILES

CC(=O)O[C@@H]1[C@@H]([C@]2(CC[C@H]3[C@H]([C@@]24[C@@H]1O4)CC[C@H]5[C@@]3(CC[C@@H](C5)O)C)C)C6=COC(=O)C=C6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.